(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone
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Overview
Description
Preparation Methods
The synthesis of (6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone involves several steps. One common synthetic route includes the reaction of azepane with 3-bromopyridine in the presence of a base to form 6-(azepan-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride to yield the final product . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: This compound has a similar structure but with a phenoxy group instead of an azepan-1-yl group.
(2-Azepan-1-yl-2-phenylethyl)amine: This compound contains an azepane ring but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2O/c21-18(15-8-4-3-5-9-15)16-10-11-17(19-14-16)20-12-6-1-2-7-13-20/h3-5,8-11,14H,1-2,6-7,12-13H2 |
InChI Key |
SXCDTTIDHWRIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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